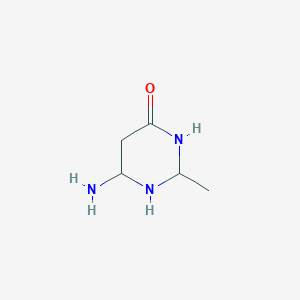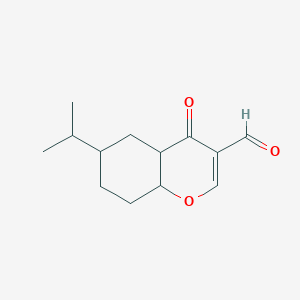
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a complex organic compound characterized by its unique chromene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and advanced catalytic processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Comparison: Compared to similar compounds, 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific chromene structure and the presence of both an aldehyde and a ketone functional group
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C13H18O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h6-9,11-12H,3-5H2,1-2H3 |
Clave InChI |
BEPOFNZWFRMYAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2C(C1)C(=O)C(=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


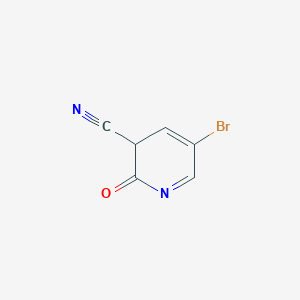


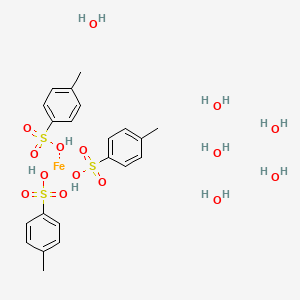
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)




![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
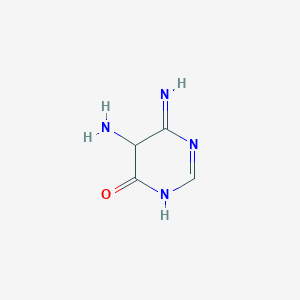
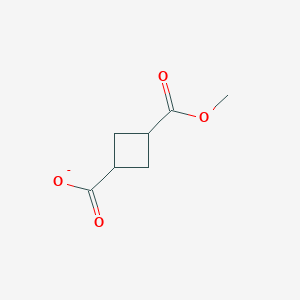
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
